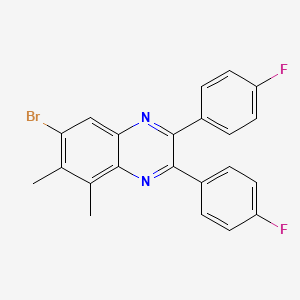
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline" is not directly discussed in the provided papers. However, the papers do provide insights into related brominated quinoxaline derivatives and their chemical properties, which can be useful in understanding the broader class of compounds to which the target molecule belongs. For instance, the use of brominated quinoxaline derivatives as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography is highlighted, indicating the potential for such compounds to be used in analytical chemistry applications .
Synthesis Analysis
While the synthesis of the specific compound is not detailed in the provided papers, related compounds such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone have been synthesized and used as reagents, suggesting that brominated quinoxalines can be synthesized through methods involving bromination and methylation steps . These methods could potentially be adapted for the synthesis of "7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline" by incorporating the appropriate fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of brominated quinoxalines is not directly analyzed in the papers, but the structure and conformational analysis of related compounds, such as 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, have been investigated using NMR spectroscopy and X-ray structural analysis . These techniques could be applied to the target compound to determine its conformation and electronic structure.
Chemical Reactions Analysis
The papers discuss the reactivity of brominated quinoxaline derivatives with various functional groups. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone reacts with carboxylic acids to form fluorescent esters, which can be separated and detected using high-performance liquid chromatography . This suggests that the target compound may also participate in similar reactions with carboxylic acids or other nucleophilic groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline" are not directly reported in the papers. However, the fluorescence properties of related compounds, such as the ability of 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline to form fluorescent aggregates and act as a pH sensor, indicate that brominated quinoxalines can exhibit interesting optical properties . These properties could be explored for the target compound to assess its potential applications in sensing and imaging.
Wissenschaftliche Forschungsanwendungen
Enhanced Brightness and Fluorescence Applications
Research into heterodifunctional polyfluorenes, involving three-coordinate complexes and Suzuki-Miyaura chain growth polymerization, demonstrates the potential of related brominated and fluorinated compounds for creating nanoparticles with high fluorescence quantum yields. These nanoparticles, capable of stable dispersion in water, exhibit bright fluorescence that can be tuned for longer wavelengths through energy transfer, making them applicable in bioimaging and optical materials (Fischer, Baier, & Mecking, 2013).
Synthesis of Organometallic Compounds
Another application involves the synthesis of organometallic compounds starting from bromo and trifluoromethyl derivatives, demonstrating the versatility of such materials in chemical synthesis and potential pharmaceutical applications (Porwisiak & Schlosser, 1996).
Hyperbranched Polyphenylquinoxalines
The preparation and polymerization of AB2 and A2B monomers to afford hyperbranched polyphenylquinoxalines (HPPQs) highlight another avenue of research. These HPPQs exhibit solubility in common organic solvents and potential for further functionalization, suggesting their use in advanced material science and engineering (Baek & Harris, 2005).
Antioxidant and Anticancer Activities
Research into bromophenol derivatives reveals their significant antioxidant and anticancer activities. The synthesis of methylated and acetylated derivatives of natural bromophenols demonstrates these compounds' potential in drug development, showcasing their effectiveness in ameliorating oxidative damage and inducing apoptosis in cancer cells, which underscores the therapeutic potential of brominated and fluorinated compounds (Dong et al., 2022).
Sensing and Detection Applications
Research into fluorene compounds synthesized from bromination and methylation reactions has shown that these molecules can act as selective fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. This application is crucial for environmental monitoring, explosive detection, and biochemical assays (Han et al., 2020).
Eigenschaften
IUPAC Name |
7-bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrF2N2/c1-12-13(2)20-19(11-18(12)23)26-21(14-3-7-16(24)8-4-14)22(27-20)15-5-9-17(25)10-6-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRTWTBJNJOUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1C)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

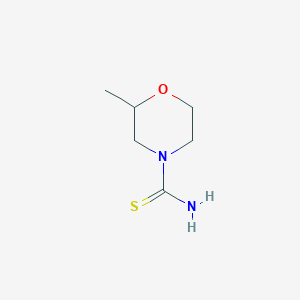

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)
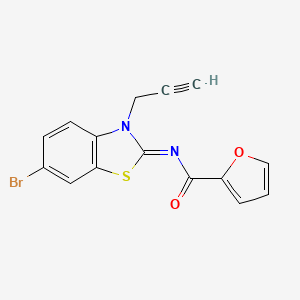
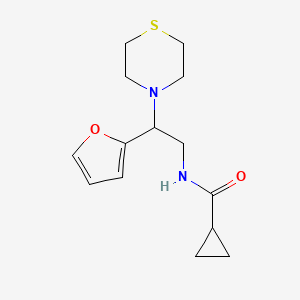
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)
![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)
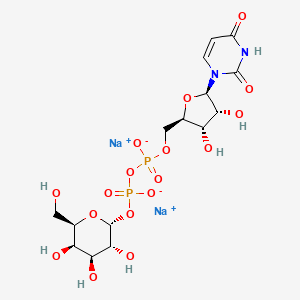
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
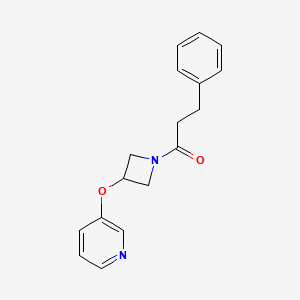

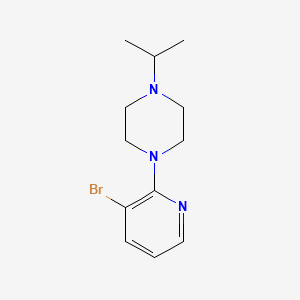
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)